molecular formula C14H9NO B072303 4-Benzoylbenzonitrile CAS No. 1503-49-7

4-Benzoylbenzonitrile

Cat. No.: B072303
CAS No.: 1503-49-7
M. Wt: 207.23 g/mol
InChI Key: YSZWJJANSNFQMM-UHFFFAOYSA-N
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Description

4-Benzoylbenzonitrile: is an aromatic organic compound with the molecular formula C14H9NO 4-cyanobenzophenone . This compound is characterized by the presence of a benzoyl group and a nitrile group attached to a benzene ring. It is a white to light yellow crystalline solid with a melting point of 110-114°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzoylbenzonitrile can be synthesized through various methods. One common method involves the reaction of 4-cyanobenzoyl chloride with benzene . This reaction typically requires a catalyst and is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of toluene . This process involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C). The resulting product is then purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Benzoylbenzonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Benzoylbenzonitrile is unique due to the presence of both a benzoyl and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

Properties

IUPAC Name

4-benzoylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZWJJANSNFQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164514
Record name 4-Benzoylbenzonitrile
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503-49-7
Record name 4-Cyanobenzophenone
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URL https://commonchemistry.cas.org/detail?cas_rn=1503-49-7
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Record name 4-Benzoylbenzonitrile
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Record name 4-Benzoylbenzonitrile
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Record name 4-benzoylbenzonitrile
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Record name 4-Benzoylbenzonitrile
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Synthesis routes and methods

Procedure details

An oven dried screw cap test tube was charged with NaCN (91 mg, 1.857 mmol), dried KI (51 mg, 0.307 mmol, 20 mol %), CuI (30 mg, 0.157 mmol, 10 mol %), (4-bromophenyl)-phenyl-methanone (404 mg, 1.548 mmol), evacuated and backfilled with argon three times. N,N′-dimethylethylenediamine (165 μL, 1.550 mmol) and anhydrous toluene (1 mL) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide (30%) and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min then the organic layer was washed with 1 mL of water and dried over MgSO4. The GC analysis showed complete conversion of starting material with formation of title product (confirmed by GC-MS).
Name
Quantity
91 mg
Type
reactant
Reaction Step One
Quantity
165 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
404 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
30 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of hydroxylic additives like water or ethanol affect the electrochemical reduction of 4-Cyanobenzophenone?

A1: The electrochemical reduction of 4-Cyanobenzophenone involves a two-step process. The first step, a one-electron reduction to form the anion radical, is significantly influenced by the presence of hydroxylic additives like water or ethanol. [] This is due to the formation of hydrogen bonds between the additive and the 4-Cyanobenzophenone anion radical. [] Interestingly, the formation constants for these hydrogen bonds are stronger with protiated additives (e.g., water) compared to deuterated additives (e.g., heavy water). [] This suggests a significant role of proton dynamics in the interaction.

Q2: Can you elaborate on the second step of 4-Cyanobenzophenone reduction in the presence of water?

A2: In the presence of water, the second reduction step of 4-Cyanobenzophenone proceeds through a concerted proton-electron transfer (CPET) mechanism. [] This means that the electron transfer from the electrode to the 4-Cyanobenzophenone anion radical happens simultaneously with a proton transfer from the water molecule (within the hydrogen-bonded complex) to the oxygen atom of the anion radical. [] This CPET mechanism was confirmed by ruling out alternative mechanisms through experimental data. []

Q3: Are there any studies exploring the electrochemical carboxylation of 4-Cyanobenzophenone?

A3: Yes, research has investigated the electrocarboxylation of 4-Cyanobenzophenone using an ionic liquid electrolyte, specifically [Bmpy][NTf2]. [] While the abstract doesn't provide specific details on the results, this research direction highlights the potential for using electrochemistry to introduce carboxyl groups into 4-Cyanobenzophenone, opening avenues for synthesizing novel derivatives.

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